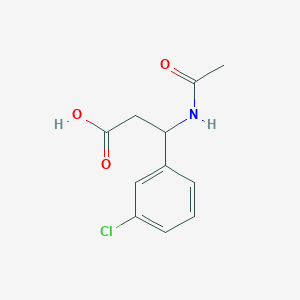

3-Acetamido-3-(3-chlorophenyl)propanoic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classifications

The systematic nomenclature of 3-Acetamido-3-(3-chlorophenyl)propanoic acid follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry designation for this compound is this compound, which accurately reflects the positioning and nature of all constituent functional groups within the molecular framework. Alternative International Union of Pure and Applied Chemistry representations include the more descriptive Benzenepropanoic acid, β-(acetylamino)-3-chloro- nomenclature, which emphasizes the aromatic core structure and the beta-positioning of the acetylamino substituent.

The compound's systematic classification places it within the broader category of substituted propanoic acids, specifically those bearing both aromatic and amide functionalities. The structural designation follows a hierarchical naming system where the propanoic acid backbone serves as the principal chain, with the acetamido group and chlorinated phenyl ring functioning as substituents at the 3-position. This systematic approach ensures unambiguous identification of the compound's complete molecular architecture and facilitates precise communication within the scientific community.

Registry Numbers and Database Identifiers

The compound maintains a comprehensive set of registry numbers and database identifiers that enable precise tracking and referencing across multiple chemical information systems. The primary Chemical Abstracts Service Registry Number for this compound is 886363-77-5, which serves as the definitive identifier in the Chemical Abstracts Service database system. This unique numerical code ensures accurate identification regardless of nomenclature variations or alternative naming conventions.

The Molecular Design Limited Number for this compound is MFCD07784007, providing an additional layer of identification within specialized chemical databases. The PubChem Compound Identifier system has not assigned a specific identifier to this exact compound in the available search results, though related structural variants appear in the database. The European Community Number system has not yet provided a specific designation for this compound, reflecting its specialized nature and limited commercial availability.

| Identifier Type | Number/Code | Database System |

|---|---|---|

| Chemical Abstracts Service Registry Number | 886363-77-5 | Chemical Abstracts Service Database |

| Molecular Design Limited Number | MFCD07784007 | Molecular Design Limited Database |

| International Chemical Identifier Key | JBAVOCOOEULXTJ-UHFFFAOYSA-N | International Chemical Identifier System |

Synonyms and Alternative Designations

The compound exhibits a rich variety of synonyms and alternative designations that reflect different aspects of its chemical structure and nomenclature traditions. The most commonly encountered alternative names include N-ACETYL-2-(3-CHLOROPHENYL)-DL-BETA-ALANINE, which emphasizes the compound's relationship to beta-alanine derivatives. Another significant designation is 3-ACETYLAMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID, which provides a more descriptive representation of the functional group arrangements.

Additional synonyms encompass variations in structural emphasis and nomenclature preferences across different chemical communities. The designation BENZENEPROPANOIC ACID, BETA-(ACETYLAMINO)-3-CHLORO- represents a systematic approach that prioritizes the aromatic benzene core structure. The compound is also referenced as 3-(3-CHLOROPHENYL)-3-ACETAMIDOPROPANOIC ACID, which maintains the propanoic acid framework while clearly identifying the substituent positions.

Commercial and research-oriented designations include BETA-(ACETYLAMINO)-3-CHLORO-BENZENEPROPANOIC ACID and various abbreviated forms used in chemical catalogs and databases. These alternative names serve specific purposes within different contexts, from academic research to commercial applications, ensuring comprehensive identification across diverse scientific and industrial settings.

Structural Classification and Chemical Family

This compound belongs to the broader chemical family of substituted propanoic acids, specifically those containing both aromatic and amide functionalities. The compound represents a convergence of multiple structural classes, including halogenated aromatic compounds due to the chlorine substituent on the phenyl ring, acetamido derivatives through the N-acetyl functional group, and aliphatic carboxylic acids via the propanoic acid backbone.

From a medicinal chemistry perspective, this compound can be classified within the category of phenylpropanoic acid derivatives, a structural class known for diverse biological activities. The presence of the acetamido group places it among N-acylated amino acid analogs, while the meta-chloro substitution pattern on the phenyl ring contributes to its classification as a halogenated aromatic compound. The molecular formula C11H12ClNO3 with a molecular weight of 241.67 daltons positions it within the range of small to medium-sized organic molecules suitable for various research applications.

The compound's structural characteristics also classify it as a beta-amino acid derivative, specifically a beta-alanine analog with aromatic substitution. This classification is particularly relevant for understanding its potential biological properties and synthetic pathways. The combination of polar and nonpolar regions within the molecule creates an amphiphilic character that influences its solubility properties and potential interactions with biological systems.

| Chemical Family | Structural Feature | Classification Basis |

|---|---|---|

| Substituted Propanoic Acids | Propanoic acid backbone | Primary structural framework |

| Halogenated Aromatics | 3-Chlorophenyl group | Aromatic halogen substitution |

| Acetamido Derivatives | N-Acetyl functional group | Amide functionality |

| Beta-Amino Acid Analogs | Beta-alanine structure | Amino acid framework |

| Phenylpropanoic Acids | Phenyl-propanoic connection | Aromatic-aliphatic linkage |

Properties

IUPAC Name |

3-acetamido-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAVOCOOEULXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661385 | |

| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-77-5 | |

| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Step Synthesis from Benzyl Chloride Derivatives and Malonic Esters

A widely reported and industrially relevant method involves three main steps, starting from 3-chlorobenzyl chloride and diethyl malonate as key raw materials. This approach is described in a Chinese patent (CN101591232A) and can be adapted for the preparation of 3-(3-chlorophenyl)propionic acid, which is a direct precursor to the acetamido derivative.

Step A: Alkylation of Malonic Ester

- React 3-chlorobenzyl chloride with diethyl malonate in the presence of sodium ethoxide or potassium hydroxide in ethanol.

- The reaction is typically carried out at 40–80 °C with dropwise addition of benzyl chloride derivative over 1 hour, followed by stirring for 1.5–2 hours.

- The product is 2-(3-chlorobenzyl) diethyl malonate with yields around 93–96%.

Step B: Hydrolysis and Formation of Disodium Salt

- The diethyl malonate derivative is hydrolyzed in aqueous sodium hydroxide solution at room temperature to 80 °C for 4–8 hours.

- This step converts the ester groups into carboxylate salts, yielding 2-(3-chlorobenzyl) propanedioic acid disodium salt.

Step C: Acidification and Decarboxylation

- Acidify the disodium salt with mineral acids such as hydrochloric acid or sulfuric acid at temperatures below 80 °C.

- Extract the acidified mixture with solvents like ethyl acetate or dichloromethane.

- Decarboxylate the extracted product by heating at 120–250 °C for 1–3 hours to obtain 3-(3-chlorophenyl)propionic acid.

This method is advantageous due to the use of readily available, inexpensive starting materials and mild reaction conditions without requiring high pressure or hazardous reagents.

Conversion to 3-Acetamido Derivative

The direct preparation of 3-acetamido-3-(3-chlorophenyl)propanoic acid involves the introduction of an acetamido group onto the 3-position of the propanoic acid backbone. While specific procedures for this exact compound are scarce, general synthetic strategies for related acetamido propanoic acids include:

- Acetylation of the amino group : Starting from 3-amino-3-(3-chlorophenyl)propanoic acid, acetylation can be performed using acetic anhydride or acetyl chloride under controlled conditions to yield the acetamido derivative.

- Amide bond formation via coupling reactions : Activation of the carboxylic acid group followed by reaction with acetamide or acetylating agents.

Literature on structurally related compounds suggests that hydrolysis of ester precursors followed by amide formation using coupling agents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) is effective.

Alternative Synthetic Approaches

- Hydrolysis of ester derivatives : Methyl or ethyl esters of 3-(3-chlorophenyl)propanoic acid can be hydrolyzed under basic conditions (e.g., KOH in aqueous alcoholic solution at ~78 °C for 6 hours) to yield the free acid, which can then be functionalized further.

- Hydrazinolysis and subsequent modifications : Hydrazine hydrate treatment of ester derivatives under reflux can afford hydrazides, which can be converted to amides or other derivatives through further synthetic steps.

- Coupling with amines : Using DCC-mediated coupling to attach alkyl amines or amino acids to the carboxyl group is a standard method to generate amide derivatives related to the target compound.

3 Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| A | Alkylation | 3-chlorobenzyl chloride + diethyl malonate, NaOEt, EtOH, 40–80 °C | 2-(3-chlorobenzyl) diethyl malonate | 93–96 | Dropwise addition, mild conditions |

| B | Hydrolysis | Aqueous NaOH, room temp to 80 °C, 4–8 h | 2-(3-chlorobenzyl) propanedioic acid disodium salt | Quantitative | Converts esters to carboxylates |

| C | Acidification & Decarboxylation | Mineral acid (HCl, H2SO4), solvent extraction, heat 120–250 °C | 3-(3-chlorophenyl)propionic acid | High | Decarboxylation yields target acid |

| D | Acetylation or Amide Coupling | Acetic anhydride or DCC/NHS coupling with amines | This compound | Variable | Final functionalization step |

4 Research Findings and Notes

- The three-step synthesis starting from benzyl chloride derivatives and malonic esters is well-established, scalable, and avoids hazardous conditions like high pressure or explosive reagents.

- Hydrolysis and ester conversion steps are typically monitored by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry, ensuring high purity and yield.

- The acetylation step to introduce the acetamido group is generally straightforward but requires control of reaction conditions to avoid over-acetylation or side reactions.

- Alternative methods involving hydrazinolysis and coupling reactions provide routes to diversify the compound for biological evaluations and derivative synthesis.

- The solvent choice in extraction and decarboxylation steps influences yield and purity; ethyl acetate and dichloromethane are common solvents used.

- Reaction times vary from 1 hour for alkylation to several hours for hydrolysis and decarboxylation, with temperatures carefully controlled to optimize yield and minimize byproducts.

Chemical Reactions Analysis

3-Acetamido-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetamido-3-(3-chlorophenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals, particularly as a precursor for herbicides.

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chlorophenyl Derivatives

- 3-Acetamido-3-(4-chlorophenyl)propanoic acid (CAS: 197785-38-9) differs only in the position of the chlorine atom (para instead of meta). Molecular weight remains identical, but solubility and crystallinity may vary due to differences in molecular symmetry .

Structural Analogs with Heterocyclic/Aromatic Modifications

a) 3-Acetamido-3-(furan-2-yl)propanoic acid (CAS: 98996-66-8)

- Key Differences: Replaces the chlorophenyl group with a furan ring. Molecular Formula: C₉H₁₁NO₄. Impact: The oxygen atom in furan enhances polarity, likely increasing solubility in polar solvents (e.g., water or ethanol) compared to the chlorophenyl variant. However, reduced aromaticity may decrease stability under acidic conditions .

b) 3-Acetamido-3-phenylpropanoic acid (CAS: 40638-98-0)

- Key Differences: Lacks the chlorine substituent entirely. Molecular Formula: C₁₁H₁₃NO₃. Impact: The absence of chlorine reduces molecular weight (257.67 vs. 241.23 g/mol) and lipophilicity (predicted logP: ~1.8 vs. ~1.2). This may diminish membrane permeability and alter pharmacokinetic profiles .

Halogenated Derivatives with Additional Substituents

a) 3-[1-(2-chloro-6-fluorophenyl)acetamido]propanoic acid

- Key Differences: Incorporates both chlorine and fluorine atoms on the phenyl ring. Molecular Formula: C₁₁H₁₂ClFNO₃.

b) 3-[5-(3-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1160246-12-7)

- Key Differences : Features a trifluoromethyl group and triazolopyrimidine core.

Physicochemical and Functional Comparisons

Table 1: Molecular and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-Acetamido-3-(3-chlorophenyl)propanoic acid | C₁₁H₁₂ClNO₃ | 257.67 | 3-chlorophenyl, acetamido |

| 3-Acetamido-3-(4-chlorophenyl)propanoic acid | C₁₁H₁₂ClNO₃ | 257.67 | 4-chlorophenyl, acetamido |

| 3-Acetamido-3-(furan-2-yl)propanoic acid | C₉H₁₁NO₄ | 197.19 | Furan-2-yl, acetamido |

| 3-Acetamido-3-phenylpropanoic acid | C₁₁H₁₃NO₃ | 241.23 | Phenyl, acetamido |

Table 2: Predicted Physicochemical Properties

| Compound Name | logP | Solubility (mg/mL) | pKa (COOH) |

|---|---|---|---|

| This compound | ~1.8 | ~15 (DMSO) | ~4.2 |

| 3-Acetamido-3-(4-chlorophenyl)propanoic acid | ~1.8 | ~12 (DMSO) | ~4.2 |

| 3-Acetamido-3-(furan-2-yl)propanoic acid | ~0.9 | ~30 (Water) | ~3.8 |

| 3-Acetamido-3-phenylpropanoic acid | ~1.2 | ~20 (DMSO) | ~4.5 |

Biological Activity

3-Acetamido-3-(3-chlorophenyl)propanoic acid is an organic compound notable for its potential biological activities. Its molecular formula is CHClNO, and it has garnered interest in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound features an acetamido group attached to a propanoic acid backbone, with a chlorophenyl substituent that significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways, potentially influencing processes such as inflammation and cell signaling.

Pharmacological Effects

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : It has been suggested that the compound possesses antioxidant properties, which could protect cells from oxidative stress.

- Analgesic Effects : Some research points to its potential use in pain management, although further studies are needed to substantiate these claims.

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to mice with induced inflammation. Results demonstrated a significant reduction in swelling and pain responses compared to the control group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Effects

A study evaluating the antioxidant capacity of various compounds included this compound. The findings revealed that this compound effectively scavenged free radicals, suggesting a protective role against oxidative damage.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3-Acetamido-3-(4-chlorophenyl)propanoic acid | Anti-inflammatory | Similar efficacy in reducing inflammation |

| 3-(4-Chlorophenyl)propanoic acid | Analgesic | Moderate pain relief |

Q & A

Q. What synthetic methodologies are commonly employed for 3-Acetamido-3-(3-chlorophenyl)propanoic acid?

The compound is typically synthesized via acylation of 3-amino-3-(3-chlorophenyl)propanoic acid using acetylating agents (e.g., acetic anhydride) under acidic conditions. Esterification steps may involve sulfuric acid catalysis under reflux, with subsequent hydrolysis to yield the carboxylic acid .

Q. How is the compound characterized structurally and analytically?

Key techniques include:

- NMR spectroscopy : Identification of carbonyl (δ ~174 ppm) and aromatic protons (δ 130–143 ppm) .

- HRMS : Verification of molecular ion peaks (e.g., m/z 386.0775 for related derivatives) .

- HPLC : Purity assessment (>98%) using reverse-phase columns .

- Melting point analysis : Range determination (e.g., 130.6–135.3°C) .

Q. What is the dissociation constant (pKa) of the carboxylic acid group, and how does it affect solubility?

The pKa of the carboxylic acid group is approximately 4.59 (similar to 3-(3-chlorophenyl)propanoic acid derivatives). This value, determined via potentiometric titration, influences solubility in aqueous buffers and biological media .

Q. What storage and handling protocols are recommended?

Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis or degradation. Desiccate to avoid moisture absorption, as indicated for peptide analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl groups) impact bioactivity?

Electron-withdrawing substituents (e.g., –CF₃) enhance receptor binding affinity. Structure-activity relationship (SAR) studies involve comparative enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking to quantify interactions .

Q. What crystallographic strategies elucidate enzyme interactions?

X-ray diffraction (1.9 Å resolution) with co-crystallization agents (e.g., AMPNP) reveals binding modes in enzyme active sites. For example, PylRS mutants complexed with D-3-chlorophenylalanine highlight stereochemical selectivity .

Q. How are discrepancies in physicochemical data (e.g., pKa, melting point) resolved?

Cross-validation using complementary methods:

Q. What role does stereochemistry play in synthesis and biological activity?

Enantiomeric purity ([α]D = +15° for (R)-isomers) is critical for target specificity. Chiral HPLC or enzymatic resolution ensures configuration fidelity, as deviations can reduce binding affinity by >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.